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Introduction

Aminobenzoic acids are a class of aromatic compounds that serve as crucial building blocks in
the pharmaceutical and chemical industries.[1] Among its isomers, para-aminobenzoic acid
(PABA or 4-aminobenzoic acid) is a vital precursor for the biosynthesis of folates (Vitamin B9)
in bacteria and plants and is widely used as a structural moiety in a variety of drugs, including
anesthetics, antibacterials, and sunscreens.[2][3] ortho-Aminobenzoic acid (anthranilate) is the
biochemical precursor to the essential amino acid tryptophan.[4][5] Traditional chemical
synthesis of these compounds often relies on petroleum-based feedstocks and involves harsh
reaction conditions, leading to environmental concerns and the production of unwanted
byproducts.[1][2]

Biocatalytic synthesis, using either isolated enzymes or whole microbial cells, offers a green
and sustainable alternative.[2] This approach leverages the high specificity of enzymes to
produce aminobenzoic acids from renewable resources like glucose under mild, aqueous
conditions, minimizing waste and improving product purity.[2][6] This document provides
detailed protocols for the enzymatic synthesis of p-aminobenzoic acid and o-aminobenzoic
acid.

Biochemical Synthesis Pathways
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Both para- and ortho-aminobenzoic acid are synthesized from chorismate, a key branch-point
intermediate in the shikimate pathway.[1] The specific isomer produced is determined by the
enzymatic route taken.

e p-Aminobenzoic Acid (PABA) Pathway: In organisms like Escherichia coli, the synthesis of
PABA from chorismate is a two-step process catalyzed by three enzymes.[7][8]

o ADC Synthase (PabA and PabB): The enzyme aminodeoxychorismate (ADC) synthase, a
complex of two subunits (PabA and PabB), converts chorismate and L-glutamine into 4-
amino-4-deoxychorismate (ADC).[9] The PabA subunit functions as a glutamine
amidotransferase, generating ammonia that is used by the PabB subunit to aminate
chorismate.[9][10]

o ADC Lyase (PabC): The enzyme ADC lyase (PabC) then catalyzes the elimination of
pyruvate from ADC to form PABA.[6][11]

» 0-Aminobenzoic Acid (Anthranilate) Pathway: Anthranilate is the first intermediate specific to
the tryptophan biosynthesis pathway.[5]

o Anthranilate Synthase (TrpE and TrpG): This enzyme complex, composed of TrpE and
TrpG subunits, catalyzes the conversion of chorismate and L-glutamine into anthranilate,
pyruvate, and L-glutamate.[12][13] Similar to the PABA pathway, the TrpG subunit is a
glutamine amidotransferase that provides the amino group for the reaction catalyzed by
the TrpE subunit.[12][14]
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Caption: Enzymatic synthesis pathways of PABA and Anthranilate from Chorismate.
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Quantitative Data Summary

The following table summarizes reported production metrics for PABA using metabolically
engineered E. coli. These whole-cell biocatalysis systems demonstrate the potential for high-
titer production of aminobenzoic acids from simple carbon sources.

. Engineering Carbon . Yield (g/g or
Host Strain Titer (g/L) Reference
Strategy Source %)
Overexpressi

on of aroFfbr,
pabA, pabB,
_ pabC. 21.0%
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Introduction (mol/mol)
of fused
pabAB from

C. efficiens.

Modular
engineering
decoupling
growth
(xylose) and
] ) Glucose / 0.23 g/g
E. coli production 8.22 [6][16]
Xylose glucose
(glucose)
pathways.
Overexpressi
on of

pabABC.

Experimental Protocols
Protocol 1: Recombinant Enzyme Expression and
Purification

This protocol provides a general method for producing His-tagged enzymes (e.g., PabA, PabB,
PabC, TrpEG) in E. coli for in vitro synthesis assays.
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Materials:

E. coli expression strain (e.g., BL21(DES3)) transformed with an expression vector (e.g., pET
series) containing the gene of interest with an N-terminal His-tag.

Luria-Bertani (LB) medium with appropriate antibiotic.

Isopropyl 3-D-1-thiogalactopyranoside (IPTG).

Lysis Buffer: 50 mM Tris-HCI (pH 8.0), 300 mM NacCl, 10 mM imidazole.
Wash Buffer: 50 mM Tris-HCI (pH 8.0), 300 mM NacCl, 20 mM imidazole.
Elution Buffer: 50 mM Tris-HCI (pH 8.0), 300 mM NacCl, 250 mM imidazole.
Ni-NTA affinity chromatography column.

Sonicator or French press.

Centrifuge.

Procedure:

Cultivation: Inoculate 1 L of LB medium (with antibiotic) with an overnight culture of the
expression strain. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

Induction: Cool the culture to 18-25°C and induce protein expression by adding IPTG to a
final concentration of 0.1-1.0 mM. Continue to incubate overnight (16-18 hours) with shaking.

Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard
the supernatant.

Lysis: Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer. Lyse the cells using
sonication or a French press.

Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
Collect the supernatant (clarified lysate).
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« Affinity Chromatography:

(¢]

Equilibrate a Ni-NTA column with 5 column volumes (CV) of Lysis Buffer.

[¢]

Load the clarified lysate onto the column.

[¢]

Wash the column with 10 CV of Wash Buffer to remove non-specifically bound proteins.

[e]

Elute the His-tagged protein with 5 CV of Elution Buffer. Collect fractions.

e Analysis and Storage: Analyze the collected fractions by SDS-PAGE to confirm purity. Pool
the purest fractions, dialyze against a suitable storage buffer (e.g., 50 mM Tris-HCI, pH 7.5,
10% glycerol), and store at -80°C.

Protocol 2: Whole-Cell Biocatalysis for p-Aminobenzoic
Acid (PABA) Production

This protocol describes a fed-batch fermentation process using a metabolically engineered E.
coli strain for PABA production.[15]

Materials:

Engineered E. coli strain overexpressing the PABA pathway genes (e.g., aroF, pabA, pabB,
pabC).

e Seed culture medium (e.g., M9 minimal medium with 20 g/L glucose).

o Fermentation medium (e.g., defined medium with salts, trace metals, and an initial glucose
concentration).

e Feeding solution (e.g., concentrated glucose solution, 500 g/L).

» Bioreactor (fermenter) with pH, temperature, and dissolved oxygen (DO) control.

e Ammonium hydroxide for pH control.

Procedure:
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Seed Culture: Prepare a seed culture by inoculating 100 mL of seed medium with a single
colony and incubating overnight at 37°C.

Fermentation Setup: Add 1 L of fermentation medium to a sterilized bioreactor. Inoculate with
the seed culture to an initial OD600 of ~0.1.

Batch Phase: Run the fermentation at 37°C. Maintain pH at 7.0 using ammonium hydroxide.
Maintain dissolved oxygen (DO) above 20% by adjusting agitation and aeration.

Induction: When the OD600 reaches a predetermined value (e.g., 10-15), add IPTG to
induce the expression of the PABA pathway genes.

Fed-Batch Phase: Once the initial glucose is depleted (indicated by a sharp increase in DO),
start feeding the concentrated glucose solution to maintain a low glucose concentration in
the reactor (e.g., <1 g/L).

Sampling: Take samples periodically to measure cell density (OD600) and PABA
concentration in the supernatant using HPLC (see Protocol 4).

Harvest: Continue the fed-batch cultivation for 24-48 hours. Harvest the culture broth and
separate the supernatant containing PABA by centrifugation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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